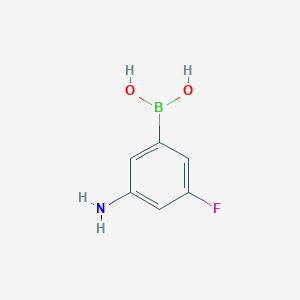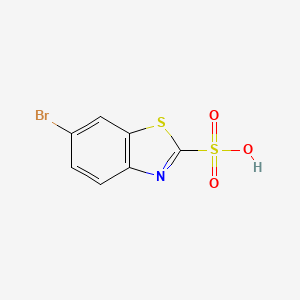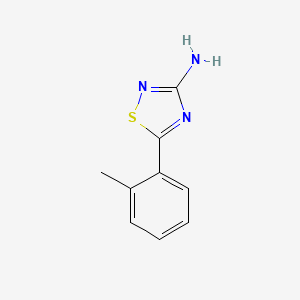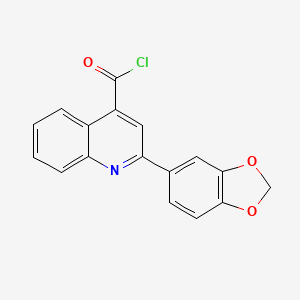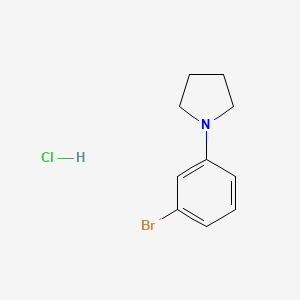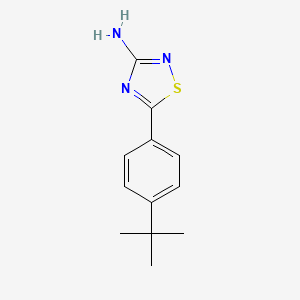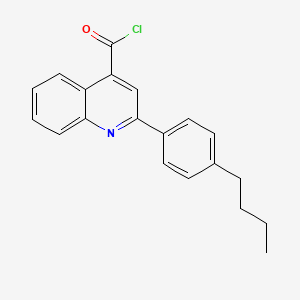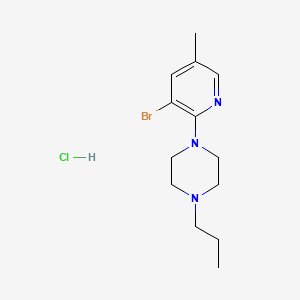
Ácido (4-((terc-butoxicarbonil)amino)piridin-3-il)borónico
Descripción general
Descripción
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
Aplicaciones Científicas De Investigación
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.
Mecanismo De Acción
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with various organic halides or triflates in the presence of a palladium catalyst .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst . The 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID likely interacts with its targets in a similar manner, contributing its pyridine moiety to the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored at -20°c . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The molecular and cellular effects of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(T-BUTOXYCARBONYLAMINO)PYRIDINE-3-BORONIC ACID. For instance, the compound’s stability may be affected by temperature, as it is typically stored at -20°C . Additionally, the efficacy of its action in Suzuki-Miyaura cross-coupling reactions may be influenced by the presence of a suitable palladium catalyst .
Análisis Bioquímico
Biochemical Properties
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid forms reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity . Additionally, it can interact with proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating the activity of these enzymes, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can alter gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diols and other nucleophilic groups in enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in the stabilization or destabilization of enzyme-substrate complexes, thereby modulating enzymatic activity. Additionally, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cell signaling pathways.
Dosage Effects in Animal Models
The effects of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes.
Metabolic Pathways
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid within tissues can influence its overall biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Additionally, (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Boc-protected amine: The starting material, 4-aminopyridine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.
Borylation: The Boc-protected amine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be necessary to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between the boronic acid and an aryl or vinyl halide to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reaction is usually carried out under an inert atmosphere at temperatures ranging from 50 to 100°C.
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used, and the reaction is typically performed at room temperature.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid
- (1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amine and the boronic acid functional group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a versatile intermediate for the preparation of complex molecules.
Propiedades
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWBZVDHQCJRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674731 | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863752-59-4 | |
| Record name | C-(1,1-Dimethylethyl) N-(3-borono-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863752-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

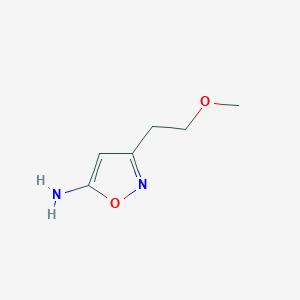
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
